molecular formula C18H13ClN4 B12738722 1,2,4-Triazolo(4,3-b)pyridazine, 6-(4-chlorophenyl)-3-methyl-8-phenyl- CAS No. 130187-56-3

1,2,4-Triazolo(4,3-b)pyridazine, 6-(4-chlorophenyl)-3-methyl-8-phenyl-

Cat. No.: B12738722
CAS No.: 130187-56-3
M. Wt: 320.8 g/mol
InChI Key: GKPFOIYAANVYFZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1,2,4-Triazolo(4,3-b)pyridazine, 6-(4-chlorophenyl)-3-methyl-8-phenyl- is a heterocyclic compound that has garnered significant interest in the fields of medicinal and pharmaceutical chemistry. This compound is part of the broader class of triazolopyridazines, which are known for their diverse biological activities and potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,2,4-Triazolo(4,3-b)pyridazine, 6-(4-chlorophenyl)-3-methyl-8-phenyl- typically involves the use of enaminonitriles and benzohydrazides. A catalyst-free, additive-free, and eco-friendly method under microwave conditions has been established for this synthesis. The reaction proceeds through a transamidation mechanism followed by nucleophilic addition with nitrile and subsequent condensation to yield the target compound in a short reaction time . This methodology demonstrates a broad substrate scope and good functional group tolerance, resulting in products with good-to-excellent yields.

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the use of microwave-assisted synthesis offers a scalable and efficient approach. This method reduces unwanted byproducts, eliminates the need for hazardous solvents, and mitigates harsh reaction conditions, making it suitable for industrial applications .

Chemical Reactions Analysis

Types of Reactions

1,2,4-Triazolo(4,3-b)pyridazine, 6-(4-chlorophenyl)-3-methyl-8-phenyl- undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can yield different reduced forms of the compound.

    Substitution: The compound can undergo nucleophilic and electrophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives.

Scientific Research Applications

1,2,4-Triazolo(4,3-b)pyridazine, 6-(4-chlorophenyl)-3-methyl-8-phenyl- has several scientific research applications:

Mechanism of Action

The mechanism of action of 1,2,4-Triazolo(4,3-b)pyridazine, 6-(4-chlorophenyl)-3-methyl-8-phenyl- involves its interaction with specific molecular targets and pathways. For instance, it has been shown to inhibit cyclin-dependent kinase 2 (CDK2), which plays a crucial role in cell cycle regulation . By inhibiting CDK2, the compound can induce cell cycle arrest and apoptosis in cancer cells, making it a potential candidate for cancer therapy.

Comparison with Similar Compounds

Similar Compounds

  • 1,2,3-Triazolo(4,5-b)pyridazine
  • 1,2,3-Triazolo(4,5-c)pyridazine
  • 1,2,3-Triazolo(4,5-d)pyridazine
  • 1,2,3-Triazolo(1,5-a)pyridazine
  • 1,2,3-Triazolo(1,5-b)pyridazine

Uniqueness

1,2,4-Triazolo(4,3-b)pyridazine, 6-(4-chlorophenyl)-3-methyl-8-phenyl- stands out due to its unique structural features and broad range of biological activities.

Properties

CAS No.

130187-56-3

Molecular Formula

C18H13ClN4

Molecular Weight

320.8 g/mol

IUPAC Name

6-(4-chlorophenyl)-3-methyl-8-phenyl-[1,2,4]triazolo[4,3-b]pyridazine

InChI

InChI=1S/C18H13ClN4/c1-12-20-21-18-16(13-5-3-2-4-6-13)11-17(22-23(12)18)14-7-9-15(19)10-8-14/h2-11H,1H3

InChI Key

GKPFOIYAANVYFZ-UHFFFAOYSA-N

Canonical SMILES

CC1=NN=C2N1N=C(C=C2C3=CC=CC=C3)C4=CC=C(C=C4)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.